

Application Note: Quantitative Analysis of Azelaic Acid-d14 by LC-MS/MS

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Compound of Interest

Compound Name: Azelaic acid-d14

Cat. No.: B15570997

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Abstract

This application note provides a detailed protocol for the quantitative analysis of **Azelaic acid-d14** using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The Multiple Reaction Monitoring (MRM) parameters for **Azelaic acid-d14** have been established to enable sensitive and specific detection. This methodology is crucial for researchers in drug development and various scientific fields who utilize deuterated internal standards for accurate quantification of Azelaic acid.

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid found in grains like wheat, rye, and barley. [1][2] In dermatology, it is used to treat conditions such as acne and rosacea due to its anti-inflammatory, antimicrobial, and anti-keratinizing properties. [3][4] Azelaic acid also plays a role in plant immunity as a signaling molecule that primes defense responses against pathogens. [5][6][7] Given its therapeutic and biological significance, accurate quantification is essential. Stable isotope-labeled internal standards, such as **Azelaic acid-d14**, are employed to achieve high accuracy and precision in mass spectrometry-based quantification. [8]

Mass Transition (MRM) Settings

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters for the analysis of Azelaic acid and its deuterated internal standard, **Azelaic acid-d14**.

Detection was performed in negative ion mode.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Role
Azelaic Acid	187.1	125.1	17	Quantifier
Azelaic Acid	187.1	97.1	20	Qualifier
Azelaic acid-d14	201.2	139.2	17	Quantifier (IS)
Azelaic acid-d14	201.2	109.2	20	Qualifier (IS)

Note: The precursor ion for **Azelaic acid-d14** is derived from its molecular weight of approximately 202.3 g/mol, accounting for the deprotonated molecule $[M-H]^-$ in negative ionization mode. The product ions are predicted based on the fragmentation pattern of unlabeled Azelaic acid, which involves losses of $[M-OHOCO]^-$ and $[M-(OHOCO)_2]^-$, with the mass adjusted for the 14 deuterium atoms.

Experimental Protocols

Sample Preparation

A standard stock solution of **Azelaic acid-d14** should be prepared in a suitable solvent such as methanol or acetonitrile. Working standards are then prepared by serially diluting the stock solution. For sample analysis, a known amount of the **Azelaic acid-d14** internal standard is spiked into the sample prior to extraction to correct for matrix effects and variations in instrument response.

Liquid Chromatography

- Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m) is recommended.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min

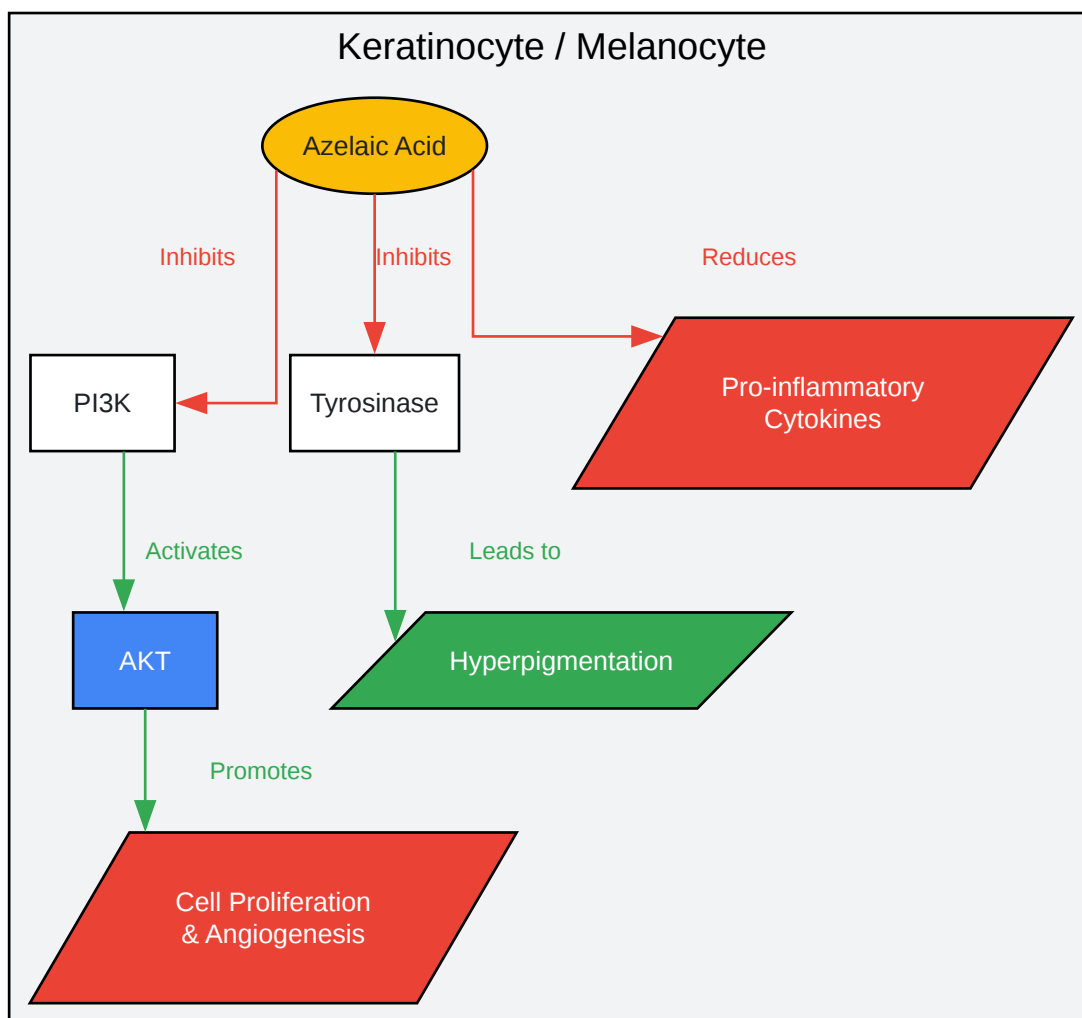
- Injection Volume: 5 μ L
- Column Temperature: 40 $^{\circ}$ C

Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI), Negative
- Ion Spray Voltage: -4500 V
- Source Temperature: 500 $^{\circ}$ C
- Curtain Gas: 30 psi
- Collision Gas: Nitrogen

Signaling Pathway of Azelaic Acid in Dermatology

Azelaic acid exerts its therapeutic effects in dermatological conditions through multiple mechanisms. One key pathway involves the inhibition of the PI3K/AKT signaling pathway, which can help in improving conditions like psoriasis.^{[8][9]} It also functions as a tyrosinase inhibitor, which is beneficial in treating hyperpigmentation.^{[10][11]}

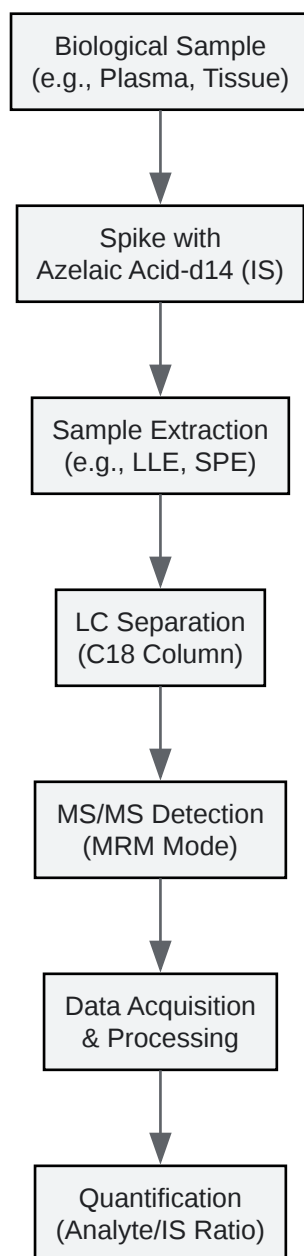


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Figure 1: Simplified signaling pathway of Azelaic Acid in dermatological applications.

Experimental Workflow for Quantitative Analysis

The overall workflow for the quantitative analysis of Azelaic acid using **Azelaic acid-d14** as an internal standard is depicted below.



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Figure 2: Experimental workflow for LC-MS/MS analysis of Azelaic Acid.

Conclusion

This application note details the necessary parameters and protocols for the reliable quantification of **Azelaic acid-d14** by LC-MS/MS. The provided MRM transitions and experimental conditions can be adapted by researchers for various applications, ensuring accurate and reproducible results in studies involving Azelaic acid.

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